3-(4-methoxyphenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole
Overview
Description
3-(4-methoxyphenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.136827821 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
One significant application of oxadiazole derivatives, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, is their use as corrosion inhibitors for metals. These compounds have demonstrated high efficiency in protecting metals like steel in corrosive media, including sulfuric acid solutions. The effectiveness of these inhibitors is attributed to their adsorption on the metal surface, following Langmuir adsorption isotherms. This application is crucial for extending the life of metals in various industrial applications (Bouklah et al., 2006; Bentiss et al., 2002).
Pharmacological Evaluation
Oxadiazole and its derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities. These compounds are evaluated through computational and in vitro methods to determine their effectiveness in inhibiting specific targets like epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2). Their potential for toxicity assessment, tumor inhibition, and as antioxidant agents has also been explored, indicating their versatility in drug research (Faheem, 2018; Adimule et al., 2014).
Synthesis and Characterization for Biomedical Applications
The synthesis and characterization of oxadiazole derivatives incorporating various moieties have been reported, with a focus on their potential biomedical applications. These include antimicrobial and antifungal activities, making them suitable candidates for drug delivery systems. The structural properties of these compounds, characterized by spectroscopic methods, play a significant role in their pharmacological activities (Damaceanu et al., 2012; Shingare et al., 2018).
Materials Science
In materials science, oxadiazole derivatives have been utilized in the synthesis of polymers and microparticles, such as CaCO3 based microparticles, for their antimicrobial and antifungal properties. These applications highlight the potential of oxadiazole compounds in creating advanced materials with specific functional properties, including those suitable for optoelectronics and drug delivery systems (Damaceanu et al., 2012; Wang et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-16(13-7-5-4-6-8-13)18-19-17(20-22-18)14-9-11-15(21-2)12-10-14/h4-12,16H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKTUNPCQLERCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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